![molecular formula C19H22O3 B3049863 1,5-Bis(3-methoxyphenyl)pentan-3-one CAS No. 223137-67-5](/img/structure/B3049863.png)
1,5-Bis(3-methoxyphenyl)pentan-3-one
Overview
Description
“1,5-Bis(3-methoxyphenyl)pentan-3-one” is a chemical compound with the molecular formula C19H22O3 . It has a molecular weight of 298.4 g/mol . The IUPAC name for this compound is also "1,5-Bis(3-methoxyphenyl)pentan-3-one" .
Synthesis Analysis
The synthesis of a similar compound, a chalcone (1 E, 4E)-1, 5-bis (4-methoxyphenyl) penta-1, 4-dien-3-one (BMPD), has been reported in the literature . The synthesis was carried out by a Claisen-Schmidt condensation reaction . Large size single crystals of dimensions 13mm x 5mm x 1mm were grown by a slow evaporation solution growth technique .
Molecular Structure Analysis
The molecular structure of “1,5-Bis(3-methoxyphenyl)pentan-3-one” is characterized by the presence of two methoxyphenyl groups attached to a pentan-3-one backbone . The InChI Key for this compound is YEBCBFAFMHCZNW-UHFFFAOYSA-N .
Scientific Research Applications
Structural Effects and Thermal Decomposition
1,5-Bis(3-methoxyphenyl)pentan-3-one and similar compounds have been studied for their structural effects and thermal decomposition kinetics. The thermal decomposition of these compounds, including 1,5-bis(4-hydroxy-3-methoxyphenyl)pentan-1,4-dien-3-one, was explored using various techniques like TGA and DTA under nitrogen atmosphere, revealing a single-step mechanism in the decomposition process (Manikandan et al., 2016).
Solid State Structure Analysis
The solid-state structure of similar compounds, like 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)alkanes, has been investigated to understand their molecular interactions and potential biological activity. Studies involving X-ray diffraction and NMR techniques have provided insights into the intricate network of intermolecular interactions, which might be significant for their interaction with biological targets (Żabiński et al., 2007).
Biological Activities
Several studies have explored the biological activities of derivatives of 1,5-Bis(3-methoxyphenyl)pentan-3-one. One such compound, 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, demonstrated fungicidal activity in preliminary biological tests (Wu, 2013).
Biotransformation Studies
Biotransformation studies have been conducted using compounds like (1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one. The chemoselective bioreduction of this compound by Saccharomyces cerevisiae yeasts in a biphasic system has been investigated, providing insights into its potential applications in biotechnology (Schaefer et al., 2013).
Nonlinear Optical Parameters
Derivatives of 1,5-Bis(3-methoxyphenyl)pentan-3-one have been synthesized and studied for their nonlinear optical properties. These compounds show potential for applications in optical limiting materials due to their observed two-photon absorption phenomenon (Shettigar et al., 2006).
Catalytic Applications
Pentamethylene-bridged bis-imidazolium dication ligands, including derivatives of 1,5-Bis(3-methoxyphenyl)pentan-3-one, have been developed for use in catalytic applications. Their palladium(II) complexes demonstrated good activity in Suzuki–Miyaura coupling reactions, indicating their potential as catalysts in organic synthesis (Trivedi et al., 2012).
properties
IUPAC Name |
1,5-bis(3-methoxyphenyl)pentan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-21-18-7-3-5-15(13-18)9-11-17(20)12-10-16-6-4-8-19(14-16)22-2/h3-8,13-14H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBCBFAFMHCZNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)CCC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573284 | |
Record name | 1,5-Bis(3-methoxyphenyl)pentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
223137-67-5 | |
Record name | 1,5-Bis(3-methoxyphenyl)pentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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